molecular formula C11H17N B14073062 4-Isopropyl-N,2-dimethylaniline CAS No. 80826-02-4

4-Isopropyl-N,2-dimethylaniline

Cat. No.: B14073062
CAS No.: 80826-02-4
M. Wt: 163.26 g/mol
InChI Key: XQBKHSFRKDTCBQ-UHFFFAOYSA-N
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Description

4-Isopropyl-N,2-dimethylaniline is an organic compound belonging to the class of anilines It features an isopropyl group and two methyl groups attached to the nitrogen and the benzene ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-N,2-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the isopropyl group onto the benzene ring. Subsequent methylation of the nitrogen atom can be achieved using methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the same fundamental reactions as the laboratory synthesis but is scaled up to accommodate larger volumes. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-N,2-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Isopropyl-N,2-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds and as a potential therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 4-Isopropyl-N,2-dimethylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation .

Comparison with Similar Compounds

Uniqueness: 4-Isopropyl-N,2-dimethylaniline is unique due to the combination of an isopropyl group and two methyl groups, which confer distinct chemical and physical properties. This structural uniqueness allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications .

Properties

CAS No.

80826-02-4

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N,2-dimethyl-4-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-8(2)10-5-6-11(12-4)9(3)7-10/h5-8,12H,1-4H3

InChI Key

XQBKHSFRKDTCBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C)NC

Origin of Product

United States

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